BenchChemオンラインストアへようこそ!

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Lipophilicity Drug-likeness Membrane permeability

This asymmetric oxalamide bridges a benzodioxole (piperonyl) pharmacophore to a 5-methyl-isoxazole ring, enabling unique bidentate H-bonding (2 HBD, 6 HBA) and a favorable XLogP3 of 1.3 for blood-brain barrier penetration in CNS-targeted AChE inhibitor screening. The 5-methyl substitution provides a quantifiable lipophilicity advantage (ΔXLogP3 = +0.4 over des-methyl analog) for systematic SAR, making this compound a superior tool for matched molecular pair analysis in permeability and metabolic stability assays. Available at ≥95% purity for research use only.

Molecular Formula C14H13N3O5
Molecular Weight 303.274
CAS No. 919719-57-6
Cat. No. B2456277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
CAS919719-57-6
Molecular FormulaC14H13N3O5
Molecular Weight303.274
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H13N3O5/c1-8-4-12(17-22-8)16-14(19)13(18)15-6-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17,19)
InChIKeyFZESCVYGVWPIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(2H-1,3-Benzodioxol-5-yl)Methyl]-N-(5-Methyl-1,2-Oxazol-3-yl)Ethanediamide (CAS 919719-57-6): Structural Identity & Physicochemical Baseline


N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide (CAS 919719-57-6; PubChem CID 16426004) is a synthetic small molecule belonging to the oxalamide (ethanediamide) class, characterized by an asymmetric architecture that links a 1,3-benzodioxole (piperonyl) moiety to a 5-methyl-isoxazole ring via a central oxalamide bridge [1]. The molecule has a molecular weight of 303.27 g/mol, a computed XLogP3 of 1.3, a topological polar surface area (TPSA) of 103 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds [1]. It is commercially available at ≥95% purity for research use . This compound belongs to a broader family of benzodioxole-containing oxalamides that have attracted interest as potential acetylcholinesterase (AChE) inhibitors and enzyme modulators [2], though direct quantitative biological data for this specific compound remain scarce in the published literature.

Why Generic Substitution Fails for N'-[(2H-1,3-Benzodioxol-5-yl)Methyl]-N-(5-Methyl-1,2-Oxazol-3-yl)Ethanediamide: The 5-Methyl-Isoxazole Distinction


Within the benzodioxole-oxalamide chemical space, minor structural modifications produce quantifiable differences in key drug-likeness parameters that directly impact permeability, solubility, and target engagement. The 5-methyl substitution on the isoxazole ring of the target compound (CAS 919719-57-6) is not a trivial decoration: it increases computed lipophilicity by ΔXLogP3 = +0.4 relative to its des-methyl analog (CAS 941980-40-1; XLogP3 = 0.9) [1][2], and adds 14.03 Da of molecular weight. These changes can alter membrane partitioning, metabolic stability, and hydrogen-bonding geometry at the oxalamide carbonyls, making simple interchange with non-methylated or carboxamide-linked analogs scientifically unjustified without explicit comparative assay data.

Quantitative Differentiation Evidence for N'-[(2H-1,3-Benzodioxol-5-yl)Methyl]-N-(5-Methyl-1,2-Oxazol-3-yl)Ethanediamide vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Shift of +0.4 Over the Des-Methyl Isoxazole Analog

The 5-methyl group on the isoxazole ring of the target compound provides a measurable lipophilicity increase versus the des-methyl congener. The target compound (CAS 919719-57-6) has a computed XLogP3 of 1.3, compared to XLogP3 = 0.9 for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide (CAS 941980-40-1) [1][2]. This ΔXLogP3 of +0.4 is a systematic consequence of replacing the isoxazole 5-H with a 5-CH₃ group.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Differentiation: 303.27 vs. 289.24 Da for Scaffold-Hopping Decisions

The target compound's molecular weight of 303.27 g/mol [1] is 14.03 Da higher than the des-methyl comparator (289.24 g/mol) [2]. This difference corresponds precisely to one methylene unit (CH₂ = 14.016 Da), confirming the single-site methylation as the sole structural differentiator in this pair.

Molecular weight Lead optimization Fragment-based drug design

Oxalamide Linker Architecture: Dual H-Bond Donor/Acceptor Capacity Relative to Carboxamide Analogs

The central oxalamide (ethanediamide) linker in the target compound provides two hydrogen bond donor sites and four carbonyl acceptor sites across the two amide bonds, giving a total HBD count of 2 and HBA count of 6 [1]. This contrasts with mono-amide carboxamide analogs such as N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 330978-53-5), which possess only one amide bond (HBD = 1, HBA = 4) [2]. The extended oxalamide scaffold enables bidentate hydrogen-bonding interactions with protein targets that a simple carboxamide cannot replicate.

Hydrogen bonding Oxalamide Scaffold comparison

Benzodioxole-Isoxazole Pharmacophore: Class-Level AChE Inhibitory Activity Context

Patent US9346818B2 discloses a series of benzodioxole derivatives with acetylcholinesterase (AChE) inhibitory activity, establishing the benzodioxole scaffold as a validated pharmacophore for AChE targeting [1]. While the specific compound CAS 919719-57-6 was not individually tested in this patent, its structural features (benzodioxole core, heterocyclic substituent, and amide/oxalamide linker) align with the general formula (I) claimed. The oxalamide subclass may offer differentiated binding kinetics compared to the spiro-isoindole derivatives exemplified in the patent.

Acetylcholinesterase inhibition Benzodioxole derivatives Alzheimer's disease

Commercial Availability: Documented Purity Baseline of ≥95% for Reproducible Screening

The target compound is commercially supplied at ≥95% purity (Catalog Number CM961851) . This purity specification provides a documented baseline for lot-to-lot consistency in screening campaigns. The compound is categorized under isoxazoles, a heterocyclic class recognized for hydrogen bond donor/acceptor interactions with diverse enzymes and receptors . No melting point, boiling point, or density data are specified by the vendor, indicating that additional analytical characterization may be required prior to quantitative biophysical assays.

Purity Quality control Reproducibility

Recommended Application Scenarios for N'-[(2H-1,3-Benzodioxol-5-yl)Methyl]-N-(5-Methyl-1,2-Oxazol-3-yl)Ethanediamide Based on Available Evidence


Acetylcholinesterase Inhibitor Screening Panels

The benzodioxole scaffold is a validated pharmacophore for acetylcholinesterase (AChE) inhibition, as established by patent US9346818B2 [1]. This compound, with its benzodioxole-isoxazole-oxalamide architecture, is an appropriate candidate for inclusion in AChE-focused screening libraries, particularly where the oxalamide linker is hypothesized to provide differentiated binding interactions compared to mono-amide or spiro-isoindole scaffolds. The 5-methyl-isoxazole substitution may confer favorable lipophilicity (XLogP3 = 1.3) [2] for blood-brain barrier penetration, an important consideration for CNS-targeted AChE inhibitors.

Structure-Activity Relationship (SAR) Studies on Oxalamide-Containing Kinase or Enzyme Inhibitors

The dual hydrogen bond donor/acceptor capacity of the oxalamide linker (HBD = 2, HBA = 6) [1] makes this compound a useful tool for probing bidentate hydrogen-bonding interactions in enzyme active sites. Compared to carboxamide analogs with only one amide bond (HBD = 1, HBA = 4) [2], this oxalamide offers an expanded pharmacophore for SAR exploration. The compound is suitable as a core scaffold for systematic modification of the benzodioxole and isoxazole termini.

Comparative Biophysical Profiling with the Des-Methyl Analog (CAS 941980-40-1)

A defined head-to-head comparison between the target compound and its des-methyl congener (ΔXLogP3 = +0.4; ΔMW = +14.03 Da) [1][2] provides a clean experimental system to quantify the contribution of a single methyl group to target binding affinity, cellular permeability, and metabolic stability. This matched molecular pair is ideal for Caco-2 permeability assays, microsomal stability studies, and SPR-based binding measurements to establish the precise pharmacodynamic/pharmacokinetic impact of isoxazole 5-methylation.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 303.27 g/mol, 3 rotatable bonds, and a TPSA of 103 Ų [1], this compound occupies a favorable position in lead-like chemical space for fragment-to-lead optimization. Its structural complexity (heavy atom count = 22, complexity score = 433) balances the need for target engagement potential with the synthetic tractability required for iterative medicinal chemistry. The benzodioxole and isoxazole moieties each serve as independent vectors for parallel derivatization.

Quote Request

Request a Quote for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.